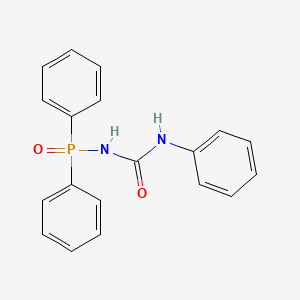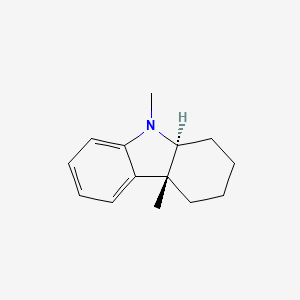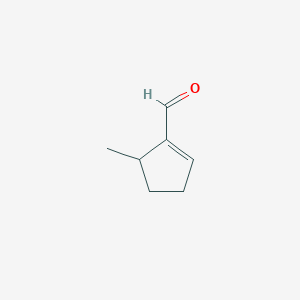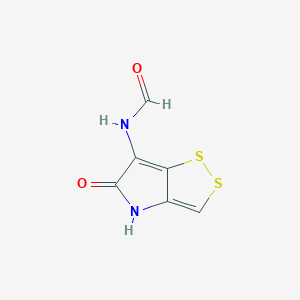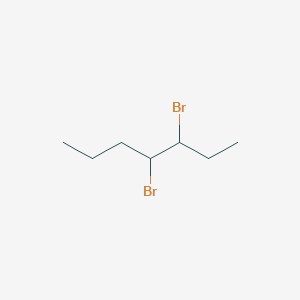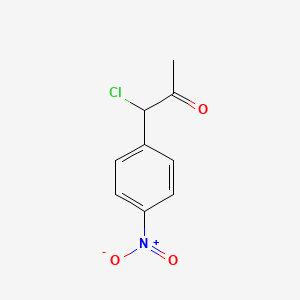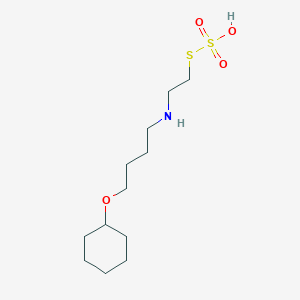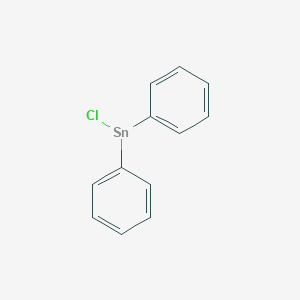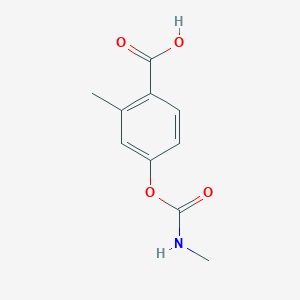
Pyrimethamine isethionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimethamine isethionate is a derivative of pyrimethamine, an antiparasitic compound primarily used in the treatment and prevention of malaria and toxoplasmosis . Pyrimethamine acts as a folic acid antagonist, inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of nucleic acids in parasites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrimethamine isethionate can be synthesized through a series of chemical reactions starting from 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine The final step involves the reaction with isethionic acid to form the isethionate salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyrimethamine isethionate undergoes various chemical reactions, including:
Oxidation: Pyrimethamine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the pyrimidine ring.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various pyrimethamine derivatives with altered pharmacological properties .
Aplicaciones Científicas De Investigación
Pyrimethamine isethionate has a wide range of scientific research applications:
Mecanismo De Acción
Pyrimethamine isethionate exerts its effects by inhibiting the enzyme dihydrofolate reductase in parasites, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition leads to the failure of nuclear division in the parasites, ultimately causing their death .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoprim: Another folic acid antagonist used in combination with sulfamethoxazole for treating bacterial infections.
Methotrexate: A folic acid antagonist used in cancer therapy and autoimmune diseases.
Proguanil: An antimalarial drug that also inhibits dihydrofolate reductase.
Uniqueness
Pyrimethamine isethionate is unique due to its specific action against parasitic dihydrofolate reductase, making it highly effective in treating malaria and toxoplasmosis . Its combination with sulfonamides enhances its efficacy against Toxoplasma gondii .
Propiedades
Número CAS |
14720-95-7 |
|---|---|
Fórmula molecular |
C14H19ClN4O4S |
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C12H13ClN4.C2H6O4S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;3-1-2-7(4,5)6/h3-6H,2H2,1H3,(H4,14,15,16,17);3H,1-2H2,(H,4,5,6) |
Clave InChI |
DFMXZKTVDQNLAX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C(CS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


